1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline
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Overview
Description
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline is a chemical compound that belongs to the class of quinolines. It is characterized by the presence of a decahydroquinoline core structure, which is substituted with a 2,4-dibromophenoxy group and a but-2-yn-1-yl chain. This compound has a molecular formula of C19H23Br2NO and a molecular weight of approximately 439.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline typically involves multiple steps:
Formation of the 2,4-dibromophenoxy group: This can be achieved by bromination of phenol to introduce bromine atoms at the 2 and 4 positions.
Attachment of the but-2-yn-1-yl chain: This step involves the coupling of the 2,4-dibromophenoxy group with a but-2-yn-1-yl halide under suitable conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent.
Formation of the decahydroquinoline core: The final step involves the cyclization of the intermediate product to form the decahydroquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]decahydroquinoline: Similar structure but with chlorine atoms instead of bromine.
1-[4-(2,4-Difluorophenoxy)but-2-yn-1-yl]decahydroquinoline: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
37137-31-8 |
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Molecular Formula |
C19H23Br2NO |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
1-[4-(2,4-dibromophenoxy)but-2-ynyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C19H23Br2NO/c20-16-9-10-19(17(21)14-16)23-13-4-3-11-22-12-5-7-15-6-1-2-8-18(15)22/h9-10,14-15,18H,1-2,5-8,11-13H2 |
InChI Key |
XCZXYVDTFCHWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC#CCOC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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